2-Oxo-1,2-dihydropyridine-3-carboximidamide
Description
2-Oxo-1,2-dihydropyridine-3-carboximidamide (CAS: 885953-80-0) is a heterocyclic compound with the molecular formula C₆H₉Cl₂N₃O and a molecular weight of 210.06 g/mol . Its structure features a pyridine ring fused with a ketone group at position 2 and a carboximidamide substituent at position 2. Its dihydro-pyridine core allows for diverse chemical modifications, enabling structure-activity relationship (SAR) studies to optimize biological activity .
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-5(8)4-2-1-3-9-6(4)10/h1-3H,(H3,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTKIXAQVKCAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which can be further modified to obtain the desired carboximidamide compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of catalysts and controlled reaction conditions are common practices to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydropyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, cyanothioacetamide, and cyanoacetamide . Reaction conditions often involve the use of bases like KOH and acidic conditions for protonation steps .
Major Products
The major products formed from these reactions include various derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which can be further modified to obtain specific compounds for pharmaceutical or industrial applications .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboximidamide typically involves multi-step reactions that can yield derivatives with enhanced biological activity. For instance, derivatives linked with chromone moieties have been synthesized, demonstrating a range of bioactivities including antimicrobial and anticancer effects. These compounds are often characterized using techniques such as IR spectroscopy and NMR to confirm their structures and functional groups .
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial properties. Studies have shown that certain synthesized derivatives exhibit significant activity against various bacterial strains and fungi. For example, compounds derived from this structure were tested against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas fluorescens, and fungal pathogens like Fusarium oxysporum and Aspergillus fumigatus. The results indicated that some derivatives displayed higher efficacy compared to standard antibiotics .
Table 1: Antimicrobial Activity of 2-Oxo-1,2-Dihydropyridine Derivatives
| Compound ID | Tested Organism | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|---|
| 7 | Staphylococcus aureus | 20 | Cephalothin |
| 9 | Pseudomonas fluorescens | 18 | Chloramphenicol |
| 15 | Fusarium oxysporum | 15 | Cycloheximide |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Various derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanisms often involve the induction of apoptosis or cell cycle arrest in cancer cells, making these compounds candidates for further development in cancer therapy .
Drug Discovery Applications
The unique structural features of this compound make it a valuable scaffold in drug discovery. Its ability to bind metal ions effectively positions it as a potential lead compound for metalloenzyme inhibitors. Recent studies have focused on developing fragment-based drug discovery (FBDD) libraries that include this compound as a core structure. These libraries have been screened against various metalloenzyme targets, yielding high hit rates for potential therapeutic agents .
Case Study: Metal Binding Pharmacophore Development
A notable case study involved the development of a metal-binding pharmacophore library that included derivatives of this compound. This library was utilized to identify selective inhibitors for metalloenzymes, achieving IC50 values below 50 nM against targets such as influenza RNA polymerase PAN endonuclease. The study highlighted the importance of ligand electronics and sterics in optimizing binding affinity and selectivity .
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydropyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, disrupting cellular processes and leading to its antiproliferative effects . The exact molecular targets and pathways are still under investigation, but its ability to inhibit key enzymes involved in cell growth and replication is well-documented .
Comparison with Similar Compounds
Key Observations:
Core Flexibility: The pyridine/indole/quinoline 2-oxo core is conserved across analogues, but substituent diversity dictates biological specificity. For example, carboximidamide in the parent compound contrasts with thiosemicarbazone in quinoline derivatives, altering metal-binding capacity and cytotoxicity . 2-Oxoindoline derivatives (e.g., compound 1-F) exhibit variable anti-proliferative activities depending on aryl substituents, with IC₅₀ values ranging from single-digit µM to >100 µM .
Substituent Impact: Terminal N-substitution in 2-oxo-1,2-dihydroquinoline-3-carboxaldehyde thiosemicarbazones significantly enhances cytotoxic activity. Copper(II) complexes of these derivatives show improved DNA/protein interaction and radical scavenging . In 1,4-DHPs (e.g., compound A4), chlorophenyl and mercaptoimidazolyl groups enhance binding to MCF-7 receptors, as evidenced by QSAR and docking studies (ΔG = −8.2 kcal/mol) .
Anti-Proliferative and Cytotoxic Activities:
- 2-Oxoindoline Derivatives : Compound 1-F (2-hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) demonstrates moderate activity against HepG-2 and MDA-MB-231 cells (IC₅₀ ~60 µM), while phenethyl-substituted analogues show improved potency .
- Quinoline-Based Analogues: Copper(II) complexes of N-substituted thiosemicarbazones exhibit IC₅₀ values as low as 10 µM in Dalton’s lymphoma cells, attributed to ROS generation and mitochondrial apoptosis .
- Parent Compound: While 2-oxo-1,2-dihydropyridine-3-carboximidamide itself lacks reported IC₅₀ data, its derivatives (e.g., A4) show anti-breast cancer activity with IC₅₀ = 9 µM in Caco-2 cells, highlighting the importance of cyano and aryl substituents .
Enzyme Inhibition:
Computational Insights
- QSAR Studies : For 1,4-DHPs, electron-withdrawing groups (e.g., -CN in A4) correlate with higher bioactivity, as predicted by HOMO-LUMO gaps and polar surface area .
- Docking Analysis : Compound A4 binds to MCF-7 via hydrogen bonds with Thr862 and hydrophobic interactions with chlorophenyl/imidazolyl groups, explaining its superior activity over analogues lacking these substituents .
Biological Activity
2-Oxo-1,2-dihydropyridine-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This compound acts primarily as an inhibitor of phosphoinositide-dependent kinase 1 (PDK1), a key regulator in the PI3K/PDK1/Akt signaling pathway, which is crucial for cell survival and proliferation. The inhibition of PDK1 can lead to increased apoptosis and decreased cell proliferation, making it a potential candidate for cancer therapy and treatment of neurodegenerative disorders.
Target and Mode of Action
- Primary Target : Phosphoinositide-dependent kinase 1 (PDK1).
- Mode of Action : Acts as an inhibitor/modulator of PDK1, impacting the PI3K/PDK1/Akt pathway.
Biochemical Pathways
The compound's inhibition of PDK1 affects various cellular processes:
- Increased Apoptosis : Promotes programmed cell death.
- Decreased Cell Proliferation : Reduces the growth rate of cancer cells.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines, including:
- Lung Cancer : A549, NCI-H522, HOP-62.
- Colon Cancer : HCC-2998.
- Brain Cancer : SNB-19.
- Melanoma : UACC-62, SK-MEL-2, MALME-3M.
- Kidney Cancer : A498, UO-31.
- Breast Cancer : HS 578T, T-47D.
This broad spectrum of activity suggests its potential utility in oncology.
Case Studies
Several studies have documented the biological effects of this compound:
- In vitro Studies : Demonstrated significant growth inhibition in various cancer cell lines at micromolar concentrations.
- Mechanistic Studies : Investigated the molecular pathways affected by the compound, confirming its role as a PDK1 inhibitor and its downstream effects on apoptosis and cell cycle regulation.
Chemical Reactions
This compound undergoes several chemical transformations:
- Oxidation : Addition of oxygen or removal of hydrogen.
- Reduction : Addition of hydrogen or removal of oxygen.
- Substitution : Replacement of functional groups.
Major Products
The reactions yield various derivatives that can be further explored for pharmaceutical applications.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | Moderate antiproliferative activity | Similar core structure |
| 2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile | Notable antiproliferative activity | Additional nitrile groups |
| 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine | Varies; less studied | Different functional groups |
This table illustrates how this compound stands out due to its specific interactions with biological targets compared to related compounds .
Q & A
Q. What are the common synthetic routes for 2-oxo-1,2-dihydropyridine-3-carboximidamide and its derivatives?
The synthesis of 2-oxo-1,2-dihydropyridine derivatives typically involves cyclization and functionalization strategies. For example:
- Cyclization of cyanoacetohydrazones : Reacting cyanoacetohydrazone derivatives with cinnamonitriles under thermal conditions yields 2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling of brominated intermediates with arylboronic acids introduces aryl substituents (e.g., para-fluorobenzyl groups) at specific positions .
- Halogenation and substitution : Bromination of the pyridine ring (using Br₂ in CHCl₃) enables further functionalization via nucleophilic substitution or coupling reactions .
Key considerations : Optimize reaction conditions (temperature, solvent, catalyst) to enhance yield and purity. Use chromatography or crystallization for purification .
Q. How can structural characterization of this compound derivatives be performed?
- Spectroscopic analysis :
- ¹H-NMR : Identify proton environments (e.g., methyl groups, aromatic protons, NH groups). For example, the acetamide moiety shows distinct singlet peaks near δ 2.0 ppm .
- IR spectroscopy : Confirm functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and cyano (C≡N stretch ~2200 cm⁻¹) .
- Mass spectrometry : Determine molecular ion peaks and fragmentation patterns to verify molecular weight and substituent placement .
- Elemental analysis : Validate empirical formulas with <0.4% deviation .
Best practice : Combine multiple techniques for unambiguous structural confirmation.
Advanced Research Questions
Q. How do substituents at positions C5 and C6 of the pyridine ring modulate pharmacological activity?
- C5 substituents : Electron-withdrawing groups (e.g., cyano) enhance binding affinity to biological targets like the CB2 receptor by stabilizing hydrogen bonds or dipole interactions. For instance, C5-substituted derivatives exhibit agonism or antagonism depending on steric and electronic effects .
- C6 methyl groups : Introducing a methyl group at C6 improves metabolic stability and selectivity for CB2 over CB1 receptors. This modification reduces off-target effects in neurological studies .
Methodological insight : Use molecular docking and site-directed mutagenesis to map binding interactions. Compare IC₅₀ values across receptor subtypes .
Q. What in vivo models are suitable for evaluating the therapeutic potential of 2-oxo-1,2-dihydropyridine derivatives?
- Xenograft models : Assess antitumor efficacy in Notch-driven leukemia models by administering derivatives at tolerated doses (e.g., 10–50 mg/kg) and monitoring tumor regression via bioluminescence or caliper measurements .
- Inflammation models : Test immune-modulatory effects in murine collagen-induced arthritis by measuring cytokine levels (e.g., IL-6, TNF-α) and joint swelling .
Data analysis : Use pharmacokinetic profiling (e.g., AUC, Cmax) to correlate dosing regimens with efficacy.
Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
- SAR studies : Systematically vary substituents (e.g., alkyl vs. aryl groups) and compare activity across assays. For example, 3-carboxamide derivatives may show divergent CB2 agonism/antagonism due to minor structural differences .
- Assay standardization : Control for variables like cell line selection (e.g., HEK293 vs. CHO cells) and incubation time to minimize variability .
- Meta-analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify consensus trends .
Q. What computational tools are effective for predicting the polypharmacology of 2-oxo-1,2-dihydropyridine derivatives?
- Molecular dynamics simulations : Model interactions with multiple targets (e.g., γ-secretase, CB2 receptors) to predict off-target effects .
- Quantitative structure-activity relationship (QSAR) : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Validation : Cross-validate predictions with in vitro binding assays and selectivity panels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
